A Technical Guide to 7-Hydroxy-2-methylanthraquinone: Synthesis, Characterization, and Potential Applications
A Technical Guide to 7-Hydroxy-2-methylanthraquinone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2-methylanthraquinone is a member of the anthraquinone family, a class of aromatic organic compounds that are widely distributed in nature and have been the subject of extensive research due to their diverse biological activities.[1][2] Anthraquinones form the structural core of many natural pigments, and their derivatives are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] This guide provides an in-depth look at the fundamental chemical properties, a detailed synthetic protocol, and the analytical characterization of 7-Hydroxy-2-methylanthraquinone, offering valuable insights for its application in chemical synthesis and drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of 7-Hydroxy-2-methylanthraquinone is essential for its handling, formulation, and application in research. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₃ | PubChem |
| Molecular Weight | 238.24 g/mol | PubChem |
| CAS Registry Number | 83312-51-0 | PubChem |
| Appearance | Yellow to orange crystalline solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General knowledge |
| Melting Point | Not readily available, but expected to be a high-melting solid, typical for anthraquinones. | General knowledge |
Synthesis of 7-Hydroxy-2-methylanthraquinone via Friedel-Crafts Acylation and Cyclization
The synthesis of the anthraquinone core is classically achieved through a two-step process involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.[3] This method remains a robust and versatile approach for preparing a wide array of anthraquinone derivatives.[5] The following protocol outlines a plausible and detailed methodology for the synthesis of 7-Hydroxy-2-methylanthraquinone starting from readily available commercial reagents.
Synthetic Pathway Overview
The synthesis begins with the Friedel-Crafts acylation of p-cresol (4-methylphenol) with phthalic anhydride to form an intermediate benzoylbenzoic acid derivative. This intermediate is then subjected to a cyclization reaction in the presence of a strong acid to yield the final product, 7-Hydroxy-2-methylanthraquinone.
Caption: Synthetic pathway for 7-Hydroxy-2-methylanthraquinone.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
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To a stirred solution of p-cresol (1.0 eq.) and phthalic anhydride (1.0 eq.) in dry dichloromethane, add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-hydroxy-3-methylbenzoyl)benzoic acid.
Step 2: Acid-Catalyzed Cyclization
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Add the crude benzoylbenzoic acid derivative from Step 1 to concentrated sulfuric acid.
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Heat the mixture to 100-120 °C and stir for 2-3 hours.
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After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
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The resulting precipitate is the crude 7-Hydroxy-2-methylanthraquinone.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Analytical Characterization
The structural elucidation of the synthesized 7-Hydroxy-2-methylanthraquinone can be achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] The IR spectrum of 7-Hydroxy-2-methylanthraquinone is expected to show characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ for the aromatic and methyl C-H bonds, respectively.
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C=O stretch (quinone): Strong absorption bands in the range of 1650-1680 cm⁻¹ characteristic of the quinone carbonyl groups.
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C=C stretch (aromatic): Multiple sharp peaks between 1400-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons will present as a singlet around δ 2.4-2.6 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbons of the quinone will be observed at the most downfield region (δ 180-190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, and the methyl carbon will appear in the upfield region (δ 20-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[7][8]
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The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Hydroxy-2-methylanthraquinone (m/z = 238.24).
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Common fragmentation patterns for anthraquinones involve the loss of CO groups, which would result in fragment ions at m/z values corresponding to [M-CO]⁺ and [M-2CO]⁺.
Potential Applications in Drug Development
Derivatives of hydroxyanthraquinone are recognized for their significant biological activities, making them attractive scaffolds for drug development.[1] While specific studies on 7-Hydroxy-2-methylanthraquinone are not extensively documented, the known activities of related compounds suggest several potential therapeutic applications.
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Anticancer Activity: Many anthraquinone derivatives have demonstrated potent anticancer properties.[2] Their mechanism of action often involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.
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Antimicrobial Activity: Hydroxyanthraquinones have been shown to possess antibacterial and antifungal properties.[9] The presence of both a hydroxyl and a methyl group on the anthraquinone core of 7-Hydroxy-2-methylanthraquinone may contribute to its potential as an antimicrobial agent.
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Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group in 7-Hydroxy-2-methylanthraquinone suggests potential antioxidant activity, a property common to many phenolic compounds. This, in turn, may contribute to anti-inflammatory effects.
Conclusion
7-Hydroxy-2-methylanthraquinone is a valuable compound for research in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol based on established chemical principles, and a guide to its analytical characterization. The potential biological activities of this and related anthraquinones underscore the importance of further investigation into their therapeutic applications. The methodologies and data presented herein serve as a foundational resource for scientists and researchers working with this intriguing class of molecules.
References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
(PDF) Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. ResearchGate. Available at: [Link]
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. PMC - NIH. Available at: [Link]
-
Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of... ResearchGate. Available at: [Link]
-
Synthesis of (±)-7-Hydroxylycopodine. PMC - NIH. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies. Available at: [Link]
-
2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. Semantic Scholar. Available at: [Link]
-
A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities. ResearchGate. Available at: [Link]
-
Mass spectra of anthraquinone and 2-methylanthraquinone and... ResearchGate. Available at: [Link]
-
Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers. Available at: [Link]
-
Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. Available at: [Link]
-
7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. Available at: [Link]
-
A Comprehensive Review on Therapeutic Potential of a Natural Anthraquinone Derivative Emodin in Brain-related Disorders. PubMed. Available at: [Link]
-
Chiral Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides: highly enantioselective synthesis of diarylindolylmethanes and triarylmethanes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Method of converting mitragynine to 7-hydroxymitragynine. Justia Patents. Available at: [Link]
-
Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. ResearchGate. Available at: [Link]
-
Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. Available at: [Link]
-
Chapter 13: Mass Spectrometry and Infrared Spectroscopy. University of Calgary. Available at: [Link]
-
Mass spectra and IR. chemrevise. Available at: [Link]
-
H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Therapeutic Potential of a Natural Anthraquinone Derivative Emodin in Brain-related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. arcjournals.org [arcjournals.org]
- 7. aroonchande.com [aroonchande.com]
- 8. chemrevise.org [chemrevise.org]
- 9. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
